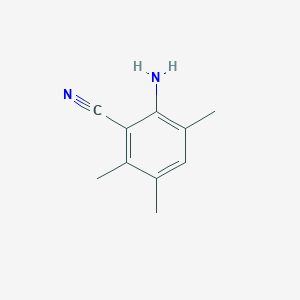

2-Amino-3,5,6-trimethylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

349453-50-5 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-amino-3,5,6-trimethylbenzonitrile |

InChI |

InChI=1S/C10H12N2/c1-6-4-7(2)10(12)9(5-11)8(6)3/h4H,12H2,1-3H3 |

InChI Key |

KKLSZUZZQAVVQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C#N)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 2 Amino 3,5,6 Trimethylbenzonitrile

Established Synthetic Pathways to 2-Amino-3,5,6-trimethylbenzonitrile

Established methods for synthesizing substituted benzonitriles typically rely on multi-step sequences starting from readily available aromatic precursors. Direct functionalization approaches are also emerging as a powerful tool.

Multi-Step Synthesis from Substituted Aromatic Precursors

A plausible and common strategy for the synthesis of this compound involves a multi-step sequence starting from a trimethyl- or tetramethylbenzene precursor. A hypothetical route could start from isodurene (1,2,3,5-tetramethylbenzene).

The initial step would be the selective nitration of isodurene. The directing effects of the methyl groups would favor the introduction of a nitro group at a position flanked by two methyl groups. Subsequent selective oxidation of one of the methyl groups to a nitrile, followed by reduction of the nitro group to an amine, would yield the target compound.

A more controlled and predictable route would involve the following steps:

Nitration of a Substituted Benzene (B151609): Starting with a commercially available trimethylbenzene, such as pseudocumene (1,2,4-trimethylbenzene), the first step would be nitration. The nitration of aromatic rings is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com The position of nitration is directed by the existing methyl groups.

Reduction of the Nitro Group: The resulting nitro-trimethylbenzene derivative can then be reduced to the corresponding aniline (B41778). Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metals such as iron or tin in an acidic medium. youtube.com These methods are generally high-yielding.

Introduction of the Cyano Group: The introduction of the cyano group can be achieved through various methods. One of the most reliable is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. The aniline derivative is first diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), and the resulting diazonium salt is then treated with a copper(I) cyanide solution to introduce the nitrile group.

An alternative to the Sandmeyer reaction is the direct ammoxidation of a methyl group. This industrial process involves the reaction of an alkylbenzene with ammonia (B1221849) and oxygen at high temperatures over a suitable catalyst. medcraveonline.com This method could potentially offer a more direct route to the benzonitrile (B105546) derivative.

A representative multi-step synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Typical Yield |

| 1 | Nitration of Pseudocumene | HNO₃, H₂SO₄ | 85-95% |

| 2 | Reduction of Nitro Group | Fe, HCl or H₂, Pd/C | >90% |

| 3 | Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuCN | 60-80% |

Direct Functionalization Approaches to Aminobenzonitriles

Direct functionalization, which involves the direct conversion of a C-H bond to a C-N or C-C bond, represents a more atom-economical and efficient approach to synthesizing complex molecules. While challenging, direct C-H amination and cyanation of arenes are areas of active research.

For a molecule like this compound, a direct functionalization strategy would ideally involve the simultaneous or sequential introduction of the amino and cyano groups onto a trimethylbenzene backbone. This could potentially be achieved using transition-metal-catalyzed C-H activation. For example, palladium or copper catalysts have been shown to mediate the direct amination of aromatic C-H bonds. nih.gov

However, controlling the regioselectivity of such reactions on a polysubstituted benzene ring is a significant hurdle. The directing effects of the methyl groups and the introduced functional groups would need to be carefully considered and controlled to achieve the desired substitution pattern.

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable processes. In the context of this compound synthesis, this translates to the use of greener catalysts, solvents, and reaction conditions.

Catalytic Strategies for Efficient Formation

The development of highly efficient and selective catalysts is a cornerstone of green chemistry. For the synthesis of this compound, catalytic strategies can be employed in several key steps:

Catalytic Reduction of the Nitro Group: While traditional methods for nitro group reduction are effective, they often involve stoichiometric amounts of metal reagents or flammable hydrogen gas. Greener alternatives include catalytic transfer hydrogenation, which uses a safe hydrogen donor in the presence of a catalyst. A metal-free reduction of nitro aromatics using diboronic acid in water has also been reported, offering an environmentally benign alternative. organic-chemistry.org

Catalytic Ammoxidation: As mentioned earlier, the direct conversion of a methyl group to a nitrile via catalytic ammoxidation is a highly efficient industrial process. medcraveonline.com Research in this area focuses on developing more active and selective catalysts that can operate under milder conditions.

Catalytic Amination: The use of iron or aluminum-based catalysts for reductive amination of carbonyl compounds presents a more sustainable alternative to traditional methods. nih.govrsc.org

Solvent-Free and Environmentally Benign Synthetic Protocols

The use of organic solvents is a major contributor to the environmental impact of chemical processes. Therefore, the development of solvent-free or aqueous-based synthetic protocols is highly desirable.

Solvent-Free Reactions: Some reactions, such as certain types of condensations and rearrangements, can be carried out in the absence of a solvent, often with microwave or ball-milling assistance. This not only reduces waste but can also lead to shorter reaction times and higher yields.

Aqueous Synthesis: Water is an ideal solvent from an environmental perspective. The development of water-tolerant catalysts and reaction conditions allows for many organic transformations to be carried out in aqueous media. The aforementioned metal-free reduction of nitroaromatics with diboronic acid is an excellent example of a green reaction in water. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. For a multi-step synthesis of this compound, each step would require careful optimization.

Key parameters to consider for optimization include:

Temperature: The rate and selectivity of many reactions are highly dependent on temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

Catalyst Loading and Type: In catalytic reactions, the choice of catalyst and its concentration can have a dramatic effect on the outcome. Screening different catalysts and optimizing the catalyst loading is essential.

Reactant and Reagent Stoichiometry: The molar ratio of reactants and reagents can influence the conversion, selectivity, and yield of a reaction.

Reaction Time: Monitoring the reaction progress over time is necessary to determine the optimal reaction time for maximizing the yield of the desired product.

An example of optimization for a nitration reaction is shown in the table below, based on general principles for aromatic nitrations. acs.org

| Parameter | Variation | Effect on Yield and Selectivity |

| Temperature | Low to High | Higher temperatures can lead to over-nitration and side reactions. |

| HNO₃/H₂SO₄ Ratio | Varied Ratios | The ratio affects the concentration of the nitronium ion, the active electrophile. |

| Reaction Time | Short to Long | Insufficient time leads to incomplete reaction; excessive time can promote side products. |

Information Regarding this compound Remains Elusive in Publicly Available Scientific Literature

Searches for synthetic routes, strategic process development, and established methods for isolation and purification for this particular substituted benzonitrile have not yielded specific results. The scientific and patent literature that is publicly accessible does not appear to contain explicit experimental procedures, research findings, or data tables pertaining to this compound.

While general methods for the synthesis and purification of related compounds, such as other substituted aminobenzonitriles, are well-documented, these methodologies cannot be directly and accurately attributed to this compound without specific experimental validation for this compound. The strict requirement to focus solely on the title compound prevents the inclusion of information on analogous but distinct chemical entities.

Consequently, the generation of a scientifically accurate and authoritative article detailing the synthetic and purification protocols for this compound is not possible at this time based on the available information. Further research or access to proprietary chemical synthesis databases would be necessary to provide the requested detailed analysis.

Chemical Reactivity, Functional Group Transformations, and Mechanistic Studies of 2 Amino 3,5,6 Trimethylbenzonitrile

Reactions Involving the Amino Group (–NH₂)

The amino group in 2-Amino-3,5,6-trimethylbenzonitrile serves as a primary site for a variety of chemical modifications, including acylation, alkylation, arylation, diazotization, and condensation reactions. However, the steric hindrance imposed by the ortho- and meta-methyl groups can significantly impact the reaction rates and conditions required for these transformations compared to less substituted anilines.

Acylation, Alkylation, and Arylation Processes

The nucleophilic nature of the amino group allows for the formation of new carbon-nitrogen bonds through acylation, alkylation, and arylation reactions. These transformations are fundamental in the synthesis of more complex derivatives.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides introduces an acyl group to the nitrogen atom, forming an N-acylated derivative. Due to the steric hindrance around the amino group, more forcing reaction conditions or specialized, highly reactive acylating agents may be necessary to achieve high yields. nih.govresearchgate.net For instance, the use of a strong base or a coupling agent can facilitate the reaction. researchgate.net

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. Similar to acylation, the steric congestion around the amino group can make direct alkylation challenging. Methods employing strong bases to deprotonate the amine, followed by reaction with an alkyl halide, or the use of metal-catalyzed N-alkylation protocols can be effective. nih.govrsc.orgorganic-chemistry.orggoogle.comnih.gov For instance, manganese pincer complexes have been shown to catalyze the selective N-alkylation of anilines with alcohols. nih.gov

Arylation: The introduction of an aryl group to the nitrogen atom is typically accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.orgnih.govcapes.gov.brwiley.com These methods have proven effective for the N-arylation of even sterically hindered anilines. The choice of ligand on the palladium catalyst is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. acs.org

Table 1: Representative N-Substitution Reactions of Hindered Anilines This table presents illustrative examples of N-substitution reactions on sterically hindered anilines, which are analogous to the expected reactivity of this compound. Specific data for this compound is not readily available in the literature.

| Reaction Type | Reagents and Conditions | Product Type | Representative Yield | Reference |

| Acylation | Acyl chloride, Pyridine, CH₂Cl₂, rt | N-Acyl aniline (B41778) | Good to Excellent | researchgate.net |

| Alkylation | Alkyl halide, NaH, DMF, 0 °C to rt | N-Alkyl aniline | Moderate to Good | |

| Arylation | Aryl bromide, Pd(OAc)₂, Ligand, Base, Toluene, 100 °C | N-Aryl aniline | Good to Excellent | acs.orgnih.gov |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt (Ar–N₂⁺) through a process called diazotization. acs.orgyoutube.comorganic-chemistry.orgyoutube.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

The resulting diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions, most notably the Sandmeyer reaction. youtube.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst. This provides a powerful method for introducing a wide range of functional groups onto the aromatic ring that are not easily accessible through other means. The steric hindrance in this compound is not expected to significantly impede the formation of the diazonium salt, although the subsequent substitution may require specific catalytic conditions.

Mechanism of Diazotization and Sandmeyer Reaction:

Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong acid and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

Nucleophilic Attack: The amino group of this compound attacks the nitrosonium ion.

Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.

Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the loss of a water molecule yields the stable arenediazonium ion.

Sandmeyer Reaction (Radical Mechanism): The copper(I) catalyst transfers an electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical then reacts with the nucleophile (e.g., halide from the copper salt) to form the final product, and the copper(I) catalyst is regenerated.

Table 2: Typical Sandmeyer Reactions of Aromatic Amines This table illustrates common Sandmeyer reactions. The reactivity of the diazonium salt derived from this compound is expected to be similar.

| Reagent | Product Functional Group | Catalyst | Reference |

| HCl/CuCl | –Cl | Copper(I) chloride | wikipedia.orgmasterorganicchemistry.com |

| HBr/CuBr | –Br | Copper(I) bromide | wikipedia.orgmasterorganicchemistry.com |

| KCN/CuCN | –CN | Copper(I) cyanide | wikipedia.orgmasterorganicchemistry.com |

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. acs.orgwikipedia.orglibretexts.orglibretexts.org This reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The steric hindrance around the amino group in this compound may slow down the rate of condensation. However, the reaction can often be driven to completion by removing the water formed, for example, by azeotropic distillation or the use of a dehydrating agent. These condensation reactions are important for the synthesis of various heterocyclic compounds. For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of benzodiazepine (B76468) or quinoline (B57606) derivatives, depending on the reaction conditions and the specific carbonyl compound used.

Reactions Involving the Nitrile Group (–CN)

The nitrile group of this compound is a versatile functional group that can undergo hydrolysis, amidation, and reduction to provide access to other important functionalities. The steric hindrance from the adjacent methyl groups can influence the reactivity of the nitrile group, often requiring more vigorous conditions for its transformation.

Hydrolysis and Amidation Reactions

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. numberanalytics.comchemguide.co.uknumberanalytics.comgoogle.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a primary amide intermediate. Base-catalyzed hydrolysis is usually carried out by heating the nitrile with a strong base like sodium hydroxide, which initially forms the carboxylate salt. Subsequent acidification then yields the carboxylic acid. The steric hindrance in this compound is expected to make the hydrolysis of the nitrile group more difficult compared to unhindered benzonitriles. arkat-usa.org

Amidation: Partial hydrolysis of the nitrile group to the corresponding primary amide can be achieved under controlled conditions. This can be accomplished using certain catalysts or by carefully controlling the reaction time and temperature during acid or base-catalyzed hydrolysis. Enzymatic hydrolysis using nitrile hydratases can also be a highly selective method for converting nitriles to amides.

Reduction to Aminomethyl Derivatives

The nitrile group can be reduced to a primary amine (–CH₂NH₂) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and other hydride reagents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can effectively reduce the nitrile group to a primary amine. The reaction is typically carried out in an anhydrous ether solvent.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum oxide, or palladium on carbon. High pressures and temperatures may be required, especially for sterically hindered nitriles. The presence of ammonia (B1221849) is sometimes used to suppress the formation of secondary amines as byproducts. chemicalforums.com

Other Reducing Agents: Other reagents like sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst have also been employed for the reduction of nitriles.

The choice of reducing agent can be critical to avoid the reduction of other functional groups if desired. The steric hindrance in this compound may necessitate the use of more potent reducing agents or more forcing conditions to achieve complete reduction of the nitrile group.

Table 3: Common Methods for the Reduction of Aromatic Nitriles This table outlines general methods for nitrile reduction, which are applicable to this compound, potentially with adjustments to reaction conditions due to steric hindrance.

| Reducing Agent/Method | Solvent | Product | Typical Conditions | Reference |

| LiAlH₄ | Diethyl ether, THF | Primary amine | Reflux | chemicalforums.com |

| H₂/Raney Ni | Ethanol/Ammonia | Primary amine | High pressure, elevated temp. | chemicalforums.com |

| NaBH₄/CoCl₂ | Methanol | Primary amine | Room temperature | chemicalforums.com |

Detailed Scientific Review of this compound Remains Elusive in Publicly Available Literature

A comprehensive search of scientific databases and chemical literature has been conducted to generate an article on the chemical reactivity, functional group transformations, and mechanistic studies of the compound this compound. The requested article was to be structured around a specific outline focusing on its cycloaddition reactions, heterocycle formation, the reactivity of its aromatic ring and methyl groups, and mechanistic investigations of its key reactions.

Despite extensive searches for specific data on this compound (CAS RN: 349453-50-5), there is a notable absence of published research detailing its reactivity in the specific areas outlined. The required information for the following sections could not be located in the available scientific literature:

Mechanistic Investigations of Key Reactions of this compound

Kinetic Studies and Reaction Rate Determinants

While general principles of organic chemistry allow for predictions about the reactivity of this molecule—for instance, the amino group is an activating, ortho-para director for electrophilic aromatic substitution, and the nitrile and methyl groups can undergo various transformations—no specific studies, examples, or data sets for this compound itself are available to construct a scientifically accurate and detailed article as per the requested structure.

General information exists for related processes on analogous molecules. For example, the synthesis of various heterocycles often involves aminonitrile precursors. researchgate.netnih.govfrontiersin.orgncl.res.in Likewise, cycloaddition reactions are a common method for forming ring structures. nih.govrsc.org Studies on electrophilic aromatic substitution provide a framework for understanding how substituents direct incoming electrophiles. psu.edu However, applying this general knowledge to this compound without specific experimental data would be speculative and would not meet the required standard of a factual, scientific article focused solely on this compound.

Similarly, no specific research detailing the functionalization of the trimethyl side chains, the isolation or characterization of reaction intermediates, or kinetic studies to determine reaction rate determinants for this particular compound could be identified.

Therefore, due to the lack of specific research findings for this compound in the requested areas, it is not possible to generate the article while adhering to the strict requirements of scientific accuracy and sole focus on the specified compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3,5,6 Trimethylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-Amino-3,5,6-trimethylbenzonitrile, with its distinct arrangement of substituents on the aromatic ring, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Based on the effects of the electron-donating amino group and methyl groups, and the electron-withdrawing nitrile group, a predicted set of chemical shifts for the protons (¹H) and carbons (¹³C) can be proposed. These predicted values serve as a basis for interpreting the complex data from multi-dimensional experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| C1 | Carbon | - | ~95.0 | Quaternary carbon attached to CN group. |

| C2 | Carbon | - | ~150.0 | Quaternary carbon attached to NH₂ group. |

| C3 | Carbon | - | ~128.0 | Quaternary carbon attached to a CH₃ group. |

| C4 | Carbon | ~7.10 (s, 1H) | ~130.0 | The sole aromatic proton. |

| C5 | Carbon | - | ~135.0 | Quaternary carbon attached to a CH₃ group. |

| C6 | Carbon | - | ~125.0 | Quaternary carbon attached to a CH₃ group. |

| -CN | Carbon | - | ~118.0 | Nitrile carbon. |

| -NH₂ | Proton | ~4.50 (s, 2H) | - | Broad singlet, chemical shift is solvent and concentration dependent. |

| 3-CH₃ | Proton/Carbon | ~2.20 (s, 3H) | ~18.0 | Methyl group adjacent to NH₂. |

| 5-CH₃ | Proton/Carbon | ~2.30 (s, 3H) | ~20.0 | Methyl group para to NH₂. |

| 6-CH₃ | Proton/Carbon | ~2.15 (s, 3H) | ~17.0 | Methyl group adjacent to NH₂ and CN. |

While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the molecular puzzle. nih.govwalisongo.ac.idsdsu.edu

Correlation SpectroscopY (COSY): This proton-proton correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would be expected to be simple, showing no cross-peaks involving the aromatic region, as the single aromatic proton (H4) has no adjacent proton neighbors. This absence of correlation is itself a key confirmation of the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments reveal direct one-bond correlations between protons and the carbons they are attached to. nih.gov An HSQC spectrum would show a correlation cross-peak between the aromatic proton at ~7.10 ppm and the carbon it is bonded to (C4) at ~130.0 ppm. It would also clearly link each methyl proton signal to its respective methyl carbon signal.

Table 2: Key Predicted HMBC Correlations for Structural Assignment

| Proton (¹H) | Correlates to Carbon (¹³C) | Coupling Type | Structural Significance |

|---|---|---|---|

| H4 (~7.10 ppm) | C2, C6, C5, C3 | ²J / ³J | Confirms H4 is adjacent to C3 and C5, and links to the key C2 and C6 positions. |

| -NH₂ (~4.50 ppm) | C2, C3, C6 | ²J / ³J | Confirms the position of the amino group at C2 and its proximity to the C3 and C6 methyl groups. |

| 3-CH₃ (~2.20 ppm) | C2, C3, C4 | ²J / ³J | Positions this methyl group at C3, adjacent to the amino-bearing C2 and the protonated C4. |

| 6-CH₃ (~2.15 ppm) | C1, C2, C5 | ²J / ³J | Positions this methyl group at C6, adjacent to the nitrile-bearing C1 and the amino-bearing C2. |

Dynamic NMR (DNMR) spectroscopy is utilized to study chemical processes that occur on a similar timescale to the NMR experiment, such as conformational changes or tautomerism. youtube.comnih.gov In this compound, the primary dynamic process of interest is the hindered rotation around the C2-N bond of the amino group. The steric bulk of the two flanking methyl groups at positions 3 and 6 restricts this rotation.

At low temperatures, this rotation is slow on the NMR timescale. Consequently, the two protons of the -NH₂ group can become chemically non-equivalent, potentially giving rise to two separate signals in the ¹H NMR spectrum. As the temperature increases, the rate of rotation increases. The two signals will broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a single time-averaged signal at higher temperatures. youtube.com The rate constant of the exchange at the coalescence temperature can be calculated, which allows for the determination of the activation energy (ΔG‡) for the rotational barrier. researchgate.net

Table 3: Hypothetical Dynamic NMR Data for Amino Group Rotation

| Temperature | Appearance of -NH₂ Signal (¹H NMR) | Dynamic Process |

|---|---|---|

| Low Temperature (e.g., -50 °C) | Two distinct broad singlets | Slow rotation (hindered) |

| Coalescence Temperature (e.g., 10 °C) | One very broad singlet | Intermediate rotation rate |

| High Temperature (e.g., 50 °C) | One relatively sharp singlet | Fast rotation (time-averaged) |

The chemical shifts observed in NMR are sensitive to the solvent used for the analysis. This is particularly true for protons involved in hydrogen bonding, such as those of an amino group, and for aromatic protons. tandfonline.comtandfonline.comresearchgate.net Studying the compound in a variety of deuterated solvents can provide additional structural information.

Non-polar, Aromatic Solvents (e.g., Benzene-d₆): These solvents can induce an Anisotropic Solvent-Induced Shift (ASIS). The benzene (B151609) molecules tend to associate with the electron-poor regions of the solute. This typically causes protons located above or below the plane of the interacting benzene ring to shift upfield (to lower ppm values).

Hydrogen-Bonding Solvents (e.g., DMSO-d₆, CD₃OD): Protic solvents or those with strong hydrogen bond accepting capabilities (like DMSO) will form hydrogen bonds with the -NH₂ protons. This interaction deshields the amino protons, causing their signal to shift significantly downfield (to higher ppm values). acs.org In protic solvents like CD₃OD or D₂O, the -NH₂ protons can exchange with deuterium, which may lead to signal broadening or complete disappearance. acs.org

Table 4: Predicted Solvent Effects on Key ¹H Chemical Shifts

| Solvent | Predicted -NH₂ Shift (ppm) | Predicted H4 Shift (ppm) | Primary Interaction |

|---|---|---|---|

| CDCl₃ | ~4.50 | ~7.10 | Relatively non-interactive |

| Benzene-d₆ | ~4.10 | ~6.90 | Anisotropic effect (upfield shift) |

| DMSO-d₆ | ~5.80 | ~7.20 | Strong H-bonding (downfield shift) |

| CD₃OD | Variable / Exchange | ~7.15 | H-bonding and H/D exchange |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within 0.001 atomic mass units. nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₀H₁₂N₂. HRMS would be used to confirm this composition.

Molecular Formula: C₁₀H₁₂N₂

Calculated Exact Mass (Monoisotopic): 160.1000 g/mol

Expected HRMS Result: An observed m/z for the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ that matches the calculated value to three or four decimal places, thereby confirming the formula and ruling out other possibilities with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. nih.gov The fragmentation pattern is a unique fingerprint of the molecule's structure. For protonated this compound ([C₁₀H₁₃N₂]⁺, m/z = 161.11), several fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses.

Common fragmentation pathways for related compounds often involve the loss of stable small molecules or radicals: nih.govnih.gov

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatics, leading to a stable benzylic-type cation.

Loss of ammonia (B1221849) (NH₃): Cleavage involving the amino group.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for benzonitrile (B105546) derivatives.

Table 5: Plausible MS/MS Fragmentation Pathways for [M+H]⁺ of this compound

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Formula | Notes |

|---|---|---|---|---|

| 161.11 | 146.08 | •CH₃ (15.02) | [C₉H₁₀N₂]⁺ | Loss of a methyl radical, likely forming a stable cation. |

| 161.11 | 144.09 | NH₃ (17.03) | [C₁₀H₁₀N]⁺ | Loss of ammonia from the protonated amino group. |

| 146.08 | 119.07 | HCN (27.01) | [C₈H₉N]⁺ | Subsequent loss of HCN from the m/z 146 fragment. |

| 144.09 | 117.07 | HCN (27.01) | [C₉H₉]⁺ | Loss of HCN from the m/z 144 fragment. |

Infrared (IR) and Raman Spectroscopic Investigations of Functional Group Vibrations and Molecular Symmetry

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and probing the molecular symmetry of a compound. The vibrational modes of this compound are primarily influenced by the amino (-NH₂), cyano (-C≡N), and methyl (-CH₃) groups attached to the benzene ring.

The nitrile (-C≡N) stretching vibration is a particularly strong and sharp band in the IR spectrum, typically appearing in the 2200-2260 cm⁻¹ region. In Raman spectra, this vibration also gives a distinct signal. For p-aminobenzonitrile, the C≡N stretching mode has been observed to be sensitive to the solvent environment, indicating changes in the molecular polarity. nih.gov The introduction of electron-donating methyl groups on the benzene ring is expected to influence the electronic environment of the nitrile group, potentially causing a slight shift in its characteristic frequency.

The amino (-NH₂) group gives rise to several characteristic vibrations. The N-H stretching vibrations are typically observed as two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration usually appears around 1590-1650 cm⁻¹. Furthermore, N-H wagging and twisting modes can be observed at lower frequencies.

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3400-3500 | Medium-Strong | Medium |

| Symmetric N-H Stretch | 3300-3400 | Medium-Strong | Medium | |

| N-H Bending (Scissoring) | 1590-1650 | Medium-Strong | Weak | |

| Nitrile (-C≡N) | C≡N Stretch | 2200-2260 | Strong, Sharp | Strong |

| Methyl (-CH₃) | Asymmetric C-H Stretch | 2950-2970 | Medium | Medium |

| Symmetric C-H Stretch | 2860-2880 | Medium | Medium | |

| C-H Bending | 1375-1450 | Medium | Medium | |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium-Weak | Strong |

| C=C Stretch | 1400-1600 | Medium-Strong | Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

In the solid state, it is anticipated that this compound molecules would engage in intermolecular hydrogen bonding via the amino group. The hydrogen atoms of the amino group can act as hydrogen bond donors, while the nitrogen atom of the amino group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. These hydrogen bonds would likely play a crucial role in the formation of a stable crystal lattice.

Table 2: Predicted Crystallographic Parameters and Intermolecular Interactions for this compound (based on 2-aminobenzonitrile)

| Parameter | Predicted Value/Interaction |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or Non-centrosymmetric |

| Intermolecular Interactions | N-H···N hydrogen bonds (amino to nitrile) |

| N-H···N hydrogen bonds (amino to amino) | |

| C-H···π interactions | |

| van der Waals forces |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring, which contains the amino and cyano groups. These substituents significantly influence the electronic absorption spectrum compared to unsubstituted benzene.

The amino group is a strong auxochrome (a group that enhances color by extending the conjugation) and the nitrile group is a chromophore. The presence of the amino group, an electron-donating group, and the nitrile group, an electron-withdrawing group, in conjugation with the benzene ring will lead to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum. These ICT bands are typically responsible for the absorption of light at longer wavelengths (a bathochromic or red shift) compared to benzene.

The electronic absorption spectra of p-aminobenzonitrile have been studied in various solvents, showing a dependence of the absorption peak energies on the solvent polarity. nih.gov For this compound, several absorption bands are expected. The high-energy bands in the far-UV region (around 200-250 nm) can be attributed to π → π* transitions within the benzene ring. The lower-energy band, extending into the near-UV or even the visible region, would correspond to the ICT from the electron-rich amino-substituted ring to the electron-deficient nitrile group. The methyl groups, being weakly electron-donating, are expected to cause a slight red shift in the absorption maxima compared to 2-aminobenzonitrile (B23959).

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π* (Benzene Ring) | 200 - 250 | High |

| Intramolecular Charge Transfer (ICT) | 280 - 350 | Moderate to High |

Computational Chemistry and Theoretical Investigations of 2 Amino 3,5,6 Trimethylbenzonitrile

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Theoretical studies on similar aromatic amines and nitriles often utilize quantum chemical calculations to understand their electronic makeup. These methods provide insights into the distribution of electrons within the molecule and the energies of the molecular orbitals.

For many organic molecules, Density Functional Theory (DFT) is a widely used method to predict ground-state properties. Typically, a functional such as B3LYP is combined with a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and calculate electronic properties. nih.gov Such studies on analogous compounds yield data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which provides the HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic transitions. researchgate.net However, no specific DFT data for 2-Amino-3,5,6-trimethylbenzonitrile has been reported.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for more accurate electronic structure calculations. youtube.com Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed for systems where high accuracy is crucial. materialsmodeling.org These methods are computationally more intensive but can provide benchmark data for electronic energies and molecular properties. For substituted anilines and benzonitriles, ab initio calculations could precisely determine ionization potentials, electron affinities, and detailed electronic charge distributions. Unfortunately, the scientific literature lacks any such high-accuracy ab initio studies specifically for this compound.

Conformational Analysis and Potential Energy Surfaces of this compound

The presence of methyl and amino groups on the benzene (B151609) ring suggests the possibility of different spatial orientations, or conformations, for this compound. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around single bonds. libretexts.orgyoutube.com For a molecule like this, rotation of the methyl groups and the amino group would be of interest. Theoretical chemists would typically perform relaxed potential energy surface scans using methods like DFT to identify the most stable conformers (energy minima) and the transition states for their interconversion. youtube.com This analysis would reveal the energetic barriers to rotation and the preferred geometry of the molecule. No such conformational analysis for this compound has been published.

Theoretical Studies of Reaction Mechanisms and Transition States

Understanding how a molecule reacts is a central theme in chemistry, and computational methods are invaluable for elucidating reaction mechanisms.

Theoretical studies can map out the entire energy profile of a chemical reaction, identifying intermediates and, crucially, the transition states that connect them. nih.gov For a substituted aniline (B41778) like this compound, reactions such as electrophilic aromatic substitution or reactions involving the amino or nitrile groups could be investigated. libretexts.orgwikipedia.org Computational methods would be used to locate the transition state structures and calculate their energies, thereby providing the activation energy of the reaction. This information is vital for understanding the kinetics of a reaction. There are, however, no published computational studies elucidating reaction pathways specifically for this compound.

Computational chemistry can also predict the reactivity of a molecule and the likely outcome of reactions where multiple products are possible (regioselectivity). nih.gov For this compound, theoretical calculations could predict which positions on the aromatic ring are most susceptible to electrophilic attack. This is often done by analyzing the calculated distribution of electron density and the energies of the frontier molecular orbitals. nih.gov For instance, the sites with the highest HOMO density are often predicted to be the most reactive towards electrophiles. Similarly, the regioselectivity of reactions involving the substituents could be explored. To date, no specific theoretical predictions on the reactivity and regioselectivity of this compound are available in the scientific literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to model the vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra of molecules.

For a molecule like this compound, computational models would typically involve optimizing the molecular geometry to find its most stable conformation. Following this, vibrational frequencies can be calculated, which correspond to the peaks in an IR or Raman spectrum. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. A comparison of the predicted spectrum with an experimentally obtained spectrum can help in the definitive assignment of vibrational modes to specific functional groups within the molecule.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions, providing theoretical absorption maxima (λmax) that can be compared with experimental UV-Vis spectra. The analysis of frontier molecular orbitals (HOMO and LUMO) can also offer insights into the electronic behavior and reactivity of the molecule.

Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter (Computational) | Experimental Parameter |

| Infrared (IR) | ||

| N-H stretch (amino) | Data not available | Data not available |

| C≡N stretch (nitrile) | Data not available | Data not available |

| C-H stretch (methyl) | Data not available | Data not available |

| UV-Visible | ||

| λmax | Data not available | Data not available |

| ¹H NMR | ||

| δ (NH₂) | Data not available | Data not available |

| δ (Ar-H) | Data not available | Data not available |

| δ (CH₃) | Data not available | Data not available |

| ¹³C NMR | ||

| δ (C≡N) | Data not available | Data not available |

| δ (Ar-C) | Data not available | Data not available |

| δ (CH₃) | Data not available | Data not available |

This table is for illustrative purposes only. No specific experimental or computational data for this compound was found.

Group-Additivity Methodologies for Thermochemical Property Prediction

The group-additivity method is a widely used semi-empirical approach to estimate the thermochemical properties of molecules, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp). This method is based on the principle that the properties of a larger molecule can be approximated by summing the contributions of its constituent functional groups.

To apply this method to this compound, the molecule would be dissected into its fundamental groups. For this specific compound, these groups would likely include:

A benzene ring contribution.

Contributions for the nitrile (-CN) group.

Contributions for the amino (-NH₂) group.

Contributions for the methyl (-CH₃) groups.

Corrections for the substitution pattern on the benzene ring (ortho, meta, para relationships between the substituents).

Table 2: Hypothetical Group Contributions for Thermochemical Properties of this compound

| Property | Group Contribution | Value (kJ/mol) |

| Standard Enthalpy of Formation (ΔfH°) | C₆H₅- (phenyl) | Data not available |

| -CN (nitrile) | Data not available | |

| -NH₂ (amino) | Data not available | |

| -CH₃ (methyl) x 3 | Data not available | |

| Ortho/Meta/Para Corrections | Data not available | |

| Total Estimated ΔfH° | Data not available | |

| Standard Entropy (S°) | C₆H₅- (phenyl) | Data not available |

| -CN (nitrile) | Data not available | |

| -NH₂ (amino) | Data not available | |

| -CH₃ (methyl) x 3 | Data not available | |

| Symmetry/Rotational Corrections | Data not available | |

| Total Estimated S° | Data not available |

This table is for illustrative purposes only. No specific group additivity calculations for this compound were found.

Applications and Advanced Utility of 2 Amino 3,5,6 Trimethylbenzonitrile in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

The presence of both an amino and a nitrile group on the aromatic ring makes 2-Amino-3,5,6-trimethylbenzonitrile a valuable synthon for constructing more elaborate molecules. These functional groups can react independently or in concert to form a variety of cyclic and polycyclic systems.

Substituted 2-aminobenzonitriles are well-known precursors for the synthesis of quinazolines, a class of nitrogen-containing heterocycles with a wide range of biological activities. The general synthetic strategy involves the reaction of the aminobenzonitrile with a suitable reagent that provides the remaining atoms for the quinazoline (B50416) ring. For instance, the reaction of a substituted anthranilonitrile with guanidine (B92328) or its derivatives can lead to the formation of diaminoquinazolines. While specific patents for the use of this compound in quinazoline synthesis are not readily found, the established methodologies for related compounds strongly suggest its applicability. google.comgoogleapis.comgoogleapis.comgoogle.comresearchgate.net

The synthesis of quinazoline-based compounds often involves cyclization reactions of substituted anthranilic acids, amides, or nitriles. google.com The presence of the three methyl groups on the benzene (B151609) ring of this compound would be expected to influence the reactivity and solubility of the resulting quinazoline derivatives, potentially leading to novel pharmacological profiles.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocycle | Potential Reaction Type |

| Guanidine | 2,4-Diamino-5,6,7-trimethylquinazoline | Cyclocondensation |

| Isothiocyanates | 2-Thio-3-substituted-4-amino-5,6,7-trimethylquinazolines | Addition-Cyclization |

| Formamide | 4-Amino-5,6,7-trimethylquinazoline | Cyclization |

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heteroatom-containing analogues is a significant area of research due to their applications in materials science. google.com The amino and nitrile groups of this compound can be strategically utilized in cyclization reactions to build fused aromatic rings. For example, the amino group can be diazotized and subsequently used in Pschorr-type cyclizations, or the nitrile group can participate in Friedel-Crafts type reactions to form new rings.

While direct evidence for the use of this compound in the synthesis of specific polycyclic aromatic compounds is scarce in the literature, the general reactivity of aminobenzonitriles suggests its potential as an intermediate in the construction of complex aromatic systems. google.com

Utilization in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of larger, organized structures. nih.govresearchgate.net The structure of this compound, with its hydrogen bond donor (amino group) and acceptor (nitrile group), as well as the aromatic ring capable of π-π stacking, suggests its potential for forming self-assembled structures.

The presence of the bulky methyl groups could influence the packing of the molecules in the solid state, potentially leading to the formation of unique crystal structures with interesting properties. While specific studies on the supramolecular chemistry of this compound are not widely reported, the investigation of the crystal structures of related aminobenzonitrile derivatives could provide insights into its self-assembly behavior. researchgate.net

Integration into Functional Materials Design

The development of new functional materials with tailored properties is a key driver of technological advancement. This compound can serve as a valuable monomer or precursor for the synthesis of such materials.

The amino group of this compound can be readily converted into other functional groups, such as isocyanates or acrylates, which can then be used as monomers in polymerization reactions. For example, multicomponent polymerizations involving 2-aminobenzonitrile (B23959) have been reported to yield functional polymers. acs.org This suggests that this compound could be a valuable monomer for creating polymers with specific functionalities imparted by the trimethylated benzonitrile (B105546) moiety. mdpi.comconsensus.appmpg.de

Table 2: Potential Polymerization Pathways for this compound Derivatives

| Monomer Derivative | Polymerization Type | Potential Polymer Class |

| Diisocyanate derivative | Polyaddition | Polyurethane/Polyurea |

| Acrylate/Methacrylate derivative | Radical Polymerization | Polyacrylate/Polymethacrylate |

| Diamine derivative (from nitrile reduction) | Polycondensation | Polyamide/Polyimide |

Conjugated polymers are a class of materials that possess alternating single and double bonds, leading to delocalized π-electron systems and interesting electronic and optical properties. While this compound itself is not a conjugated polymer, it can be incorporated as a building block into larger conjugated systems. The amino group can be used as a linking point to connect to other aromatic or vinylic units.

The electron-donating nature of the amino group and the electron-withdrawing nature of the nitrile group can influence the electronic properties of the resulting conjugated material. The trimethyl substitution pattern would also affect the solubility and morphology of the polymer, which are crucial factors for its performance in electronic devices. Although specific examples involving this compound are not prominent in the literature, the general principles of designing conjugated materials suggest its potential in this area.

Future Research Directions and Emerging Perspectives for 2 Amino 3,5,6 Trimethylbenzonitrile Chemistry

Exploration of Novel Catalytic Transformations for 2-Amino-3,5,6-trimethylbenzonitrile

The development of novel catalytic transformations is a cornerstone of modern organic synthesis. For a sterically hindered molecule like this compound, research into new catalytic systems is crucial for unlocking its synthetic potential. Future investigations are likely to focus on several key areas:

C-H Activation: Direct functionalization of the aromatic ring or the methyl groups through C-H activation would represent a significant advancement. Catalysts based on transition metals like palladium, rhodium, and iridium could be explored for their ability to selectively activate and functionalize specific C-H bonds, leading to the introduction of new functional groups without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: The amino and nitrile groups offer handles for various cross-coupling reactions. Research into novel catalysts that can overcome the steric hindrance imposed by the trimethyl substitution pattern will be essential. This could involve the design of new ligands that create a more accessible catalytic center or the use of catalyst systems that operate under milder conditions.

Hydrogen Autotransfer Reactions: Hydrogen autotransfer (or hydrogen borrowing) catalysis is an elegant and atom-economical method for the N-alkylation of amines using alcohols. rsc.org The application of this methodology to this compound, using ruthenium or iridium catalysts, could provide an environmentally friendly route to a variety of N-substituted derivatives. rsc.org

Dehydrogenative Aromatization: The synthesis of substituted anilines through dehydrogenative aromatization is an emerging area. acs.org Investigating the potential of this compound as a precursor in such reactions, possibly involving gold nanoparticle catalysts, could lead to the synthesis of novel, highly substituted diamine derivatives. acs.org

A comparative look at catalyst systems for related transformations is presented in the table below:

| Catalyst System | Transformation | Substrate Scope | Key Advantages |

| Cyclometalated Ruthenium Complexes | N-methylation of anilines with methanol | Tolerates various functional groups (halides, ethers) | Mild reaction conditions, no need for strong bases rsc.org |

| Gold Nanoparticles on Ceria (Au/CeO₂) | Aerobic dehydrogenative aromatization | Applicable to various secondary amines and cyclohexenones | High selectivity, avoids disproportionation side products acs.org |

| Palladium-N-Heterocyclic Carbene (NHC) | Dehydrogenative Diels-Alder reaction | Construction of substituted anilines | Creates aromatic ring de novo researchgate.net |

Development of Advanced Analytical Methodologies for Detection and Quantification in Complex Mixtures

As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection and quantification in complex matrices will become increasingly important. Future research in this area will likely concentrate on the following:

Chromatographic Methods: The development of optimized gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods will be crucial. Given the potential for isomeric impurities, high-resolution capillary columns in GC and chiral stationary phases in HPLC could be employed for effective separation. lcms.cz

Mass Spectrometry Techniques: Coupling chromatographic techniques with tandem mass spectrometry (MS/MS) will offer high sensitivity and specificity. nih.govnih.gov The development of multiple reaction monitoring (MRM) methods for both GC-MS/MS and LC-MS/MS would enable the accurate quantification of this compound at trace levels in environmental or biological samples. nih.gov

Sample Preparation: Research into efficient sample preparation techniques will be necessary to isolate the analyte from complex matrices. This could include solid-phase extraction (SPE) with tailored sorbents or liquid-liquid extraction protocols optimized for the physicochemical properties of this compound.

Below is a table summarizing key parameters of advanced analytical methods used for aromatic amines:

| Analytical Technique | Sample Matrix | Key Performance Metrics |

| GC-MS/MS | Human Urine | High throughput, LODs maintained or reduced, automated sample cleanup nih.gov |

| LC-MS/MS | Human Urine | Excellent linearity (r > 0.999), LODs in the range of 0.025-0.20 ng/mL nih.gov |

| UPLC-MS | Textiles | Rapid analysis (7 times faster than HPLC), separation of structural isomers waters.com |

Integration into Sustainable Chemical Processes and Circular Economy Initiatives

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes. Future research on this compound is expected to align with these principles through:

Green Synthesis Routes: The development of synthetic routes that utilize renewable feedstocks, employ environmentally benign solvents like water or ionic liquids, and are catalyzed by non-toxic, earth-abundant metals will be a key focus. rsc.orgrsc.orgresearchgate.net Microwave-assisted organic synthesis (MAOS) could also be explored to reduce reaction times and energy consumption. researchgate.net

Catalyst Recycling: For catalytic processes involving this compound, research into the development of heterogeneous catalysts or the immobilization of homogeneous catalysts will be important for catalyst recovery and reuse, thereby reducing waste and cost. acs.orgresearchgate.net

Valorization of Derivatives: Investigating the potential of this compound derivatives as building blocks for recyclable polymers, biodegradable materials, or in the synthesis of pharmaceuticals and agrochemicals from bio-based resources would contribute to a more circular chemical industry.

The following table highlights green chemistry approaches applicable to benzonitrile (B105546) synthesis:

| Green Chemistry Approach | Description | Example |

| Use of Ionic Liquids | Ionic liquids can act as a recyclable solvent and catalyst, simplifying separation. rsc.orgrsc.orgresearchgate.net | Synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride alternative. rsc.org |

| Microwave-Assisted Synthesis | Reduces reaction times and energy consumption. researchgate.net | Knoevenagel condensation in water under catalyst-free conditions. researchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Hydrogen autotransfer reactions for N-alkylation. rsc.org |

Unexplored Reactivity Patterns and Derivatization Strategies

The unique electronic and steric properties of this compound suggest that it may exhibit unexplored reactivity patterns. Future research could investigate:

Reactions of the Nitrile Group: Beyond simple hydrolysis or reduction, the nitrile group can participate in cycloaddition reactions to form heterocyclic systems. numberanalytics.com For instance, [3+2] cycloadditions with azides could yield tetrazole derivatives with potential applications in medicinal chemistry. The steric hindrance around the nitrile may influence the feasibility and regioselectivity of such reactions.

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, in this compound, the only available position for substitution is highly sterically hindered. Investigating electrophilic substitution reactions under various conditions could reveal interesting selectivity or lead to the discovery of novel rearrangement reactions.

Derivatization of the Amino Group: The amino group can be readily derivatized to form amides, sulfonamides, and other functional groups. Exploring these derivatization strategies could lead to new compounds with tailored electronic and biological properties. The steric hindrance may necessitate the use of highly reactive electrophiles or catalytic methods.

A summary of potential derivatization strategies is provided in the table below:

| Functional Group | Reaction Type | Potential Products |

| Nitrile (-CN) | Hydrolysis | Carboxylic acids, amides numberanalytics.com |

| Nitrile (-CN) | Reduction | Primary amines, aldehydes numberanalytics.com |

| Nitrile (-CN) | Cycloaddition | Tetrazoles, triazoles numberanalytics.com |

| Amino (-NH₂) | Acylation | Amides, sulfonamides |

| Aromatic Ring | Electrophilic Substitution | Halogenated, nitrated, or sulfonated derivatives |

Computational Chemistry-Guided Design of New Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reactivity and the rational design of new reactions and catalysts. For this compound, computational studies could provide valuable insights into:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of potential new reactions, identify transition states, and calculate activation energies. This information can help in optimizing reaction conditions and predicting the feasibility of a proposed transformation.

Catalyst Design: Computational modeling can be used to design new catalysts with enhanced activity and selectivity for transformations involving this compound. For example, the steric and electronic properties of ligands in a transition metal catalyst can be systematically varied in silico to identify the optimal catalyst structure.

Spectroscopic Properties: The prediction of spectroscopic data, such as NMR chemical shifts and vibrational frequencies, can aid in the characterization of new derivatives of this compound.

By harnessing the power of computational chemistry, researchers can accelerate the discovery of new reactions and applications for this intriguing molecule, guiding experimental work and minimizing trial-and-error approaches.

Q & A

Q. What synthetic methodologies are commonly employed for 2-Amino-3,5,6-trimethylbenzonitrile?

Synthesis typically involves multistep functionalization of benzonitrile precursors. For example:

- Methylation : Halogenated benzonitriles (e.g., 3,5,6-trichlorobenzonitrile) can undergo nucleophilic substitution with methylamine under reflux conditions (60-80°C) in polar aprotic solvents like DMF .

- Amination : Direct introduction of the amino group via catalytic hydrogenation or Pd-mediated coupling may require protecting group strategies to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Spectroscopy :

- NMR : 1H NMR (δ 2.1–2.4 ppm for methyl groups; δ 6.8–7.2 ppm for aromatic protons) and 13C NMR (δ 115–120 ppm for nitrile carbon) confirm substitution patterns .

- HRMS : Exact mass validation (C10H12N2: 160.1106 [M+H]+) ensures molecular fidelity .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity .

Q. What storage conditions are optimal for this compound?

- Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent oxidation or hydrolysis of the nitrile group .

- Desiccate to avoid moisture-induced degradation (hygroscopicity confirmed via thermogravimetric analysis) .

Advanced Research Questions

Q. How do steric effects from the 3,5,6-trimethyl groups influence electrophilic substitution reactions?

- The ortho/para-directing amino group and steric hindrance from methyl substituents limit reactivity at the 2,4,6 positions.

- Experimental Design : Use nitration (HNO3/H2SO4) or bromination (Br2/FeBr3) to probe regioselectivity. Monitor reaction progress via TLC and isolate products for XRD analysis .

- Data Interpretation : Contradictions in substitution patterns (e.g., meta vs. para products) may arise from solvent polarity or temperature variations .

Q. What computational tools can predict the compound’s reactivity in catalytic systems?

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to model transition states for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

- Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine models .

Q. Are there documented contradictions in the compound’s biological activity across studies?

- Inconsistent Cytotoxicity : Some studies report IC50 values <10 µM in cancer cell lines (e.g., MCF-7), while others show no activity. Potential factors:

- Purity Variability : Impurities from incomplete methylation (e.g., residual chloro derivatives) may skew bioassays .

- Assay Conditions : Viability assays (MTT vs. ATP-based) yield divergent results due to differing detection mechanisms .

Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?

- Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/dichloromethane). Resolve methyl group orientations and hydrogen-bonding networks (N–H···N≡C interactions) .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .

Q. What strategies mitigate toxicity risks during handling?

- In Silico Prediction : Use QSAR models (e.g., EPA TEST) to estimate acute toxicity (LD50) .

- In Vitro Testing : Perform Ames tests for mutagenicity and hemolysis assays for membrane disruption .

- PPE : Use nitrile gloves, fume hoods, and respiratory protection (N95 masks) during synthesis .

Methodological Recommendations

- Contradiction Resolution : Cross-validate HPLC and NMR data to distinguish structural isomers .

- Biological Studies : Pre-screen compounds via molecular docking (PDB targets: kinase domains) to prioritize in vitro assays .

- Safety Protocols : Follow OECD guidelines for acute toxicity testing and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.